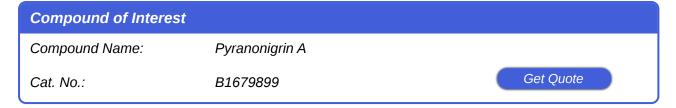


# An In-depth Technical Guide to the Chemical Structure of Pyranonigrin A

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Authored for: Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Pyranonigrin A** is a fungal secondary metabolite first isolated from Aspergillus niger. It belongs to a family of antioxidative compounds characterized by a rare pyrano[2,3-c]pyrrole bicyclic skeleton.[1] Initial structural reports were later reassessed and corrected, with the definitive structure and absolute stereochemistry now fully established.[2] This guide provides a comprehensive overview of the chemical structure of **Pyranonigrin A**, presenting key quantitative data, detailed experimental protocols for its isolation and characterization, and visual diagrams of its biosynthetic pathway and experimental workflow.

### **Chemical Structure and Properties**

The chemical structure of **Pyranonigrin A** was definitively elucidated through extensive spectroscopic analysis. The initially proposed structure was revised, and the correct structure was confirmed, including its absolute configuration.[2]

IUPAC Name: (7R)-3,7-dihydroxy-2-[(1E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione.[2]

Core Scaffold: The molecule is built upon a unique pyrano[2,3-c]pyrrole bicyclic core, which is sparsely found in nature.[3] This scaffold consists of a fused y-pyrone and a pyrrolidinone ring system.



#### **Key Functional Groups:**

- A tetramic acid moiety within the pyrrolidinone ring.
- An enol group at position C-3.
- A secondary alcohol at the chiral center C-7.
- An (E)-propenyl side chain at position C-2.

Figure 1: The correct chemical structure of **Pyranonigrin A**.

#### **Physicochemical and Spectroscopic Data**

Quantitative data for **Pyranonigrin A** is summarized below. The variance in optical rotation values is attributed to differing sample concentrations during measurement.

Table 1: Physicochemical Properties of Pyranonigrin A

Property	Value	Reference(s)
Molecular Formula	C10H9NO5	
Molecular Weight	223.18 g/mol	
Optical Rotation	[α] <sup>25</sup> D +38 (c=0.1, MeOH)	



 $| | [\alpha]^{26}D + 20 (c=1.0, MeOH) | |$ 

Table 2: Spectroscopic Data for Pyranonigrin A

Spectroscopic Method	Observed Data	Reference(s)
<sup>1</sup> H and <sup>13</sup> C NMR	The complete assignment is available in the supplementary data of the cited literature.	
High-Resolution MS	[M+H]+ m/z = 224	

| UV Maxima (MeOH) | 215, 253, 295 nm | |

# Experimental Protocols Isolation of Pyranonigrin A from Aspergillus tubingensis AN103

The following protocol is a representative method for the isolation of **Pyranonigrin A** from a fungal source.

- Fungal Fermentation:
  - Inoculate Aspergillus tubingensis strain AN103 onto a solid rice medium.
  - Incubate the culture under appropriate conditions to allow for fungal growth and secondary metabolite production.
- Extraction:
  - Following the fermentation period, harvest the fungal culture.
  - Perform an exhaustive extraction of the solid culture with ethyl acetate (EtOAc).
  - Combine the organic extracts and evaporate the solvent in vacuo to yield a crude extract.



#### Purification:

- Subject the crude extract to chromatographic separation.
- Utilize techniques such as High-Performance Liquid Chromatography (HPLC) to purify
   Pyranonigrin A from other metabolites.
- Monitor fractions using UV detection and mass spectrometry to identify those containing the compound of interest.

#### **Structural Elucidation Methodology**

The definitive structure of **Pyranonigrin A** was determined using a combination of modern analytical techniques.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and establish the molecular formula (C<sub>10</sub>H<sub>9</sub>NO<sub>5</sub>).
- NMR Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments are performed to elucidate the planar structure, establishing the connectivity of all atoms in the molecule.
- Electronic Circular Dichroism (ECD): The absolute configuration at the C-7 stereocenter is determined by comparing the experimental ECD spectrum with theoretical values calculated via time-dependent density functional theory (TD-DFT). This analysis confirmed the (7R) configuration.

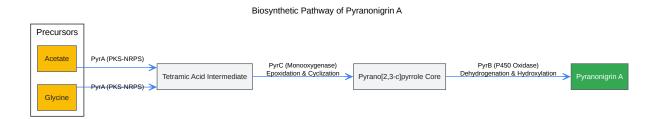
# Biosynthesis and Workflow Visualizations Biosynthetic Pathway of Pyranonigrin A

The biosynthesis of **Pyranonigrin A** is orchestrated by a dedicated gene cluster (pyr). The pathway involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and subsequent tailoring enzymes.

• Backbone Synthesis: The PKS-NRPS hybrid enzyme, PyrA, synthesizes a tetramic acid precursor by condensing four units of acetate with one unit of glycine.



- Cyclization: A flavin-dependent monooxygenase, PyrC, catalyzes an epoxidation-mediated cyclization to form the characteristic pyrano[2,3-c]pyrrole core.
- Final Modifications: A cytochrome P450 oxidase, PyrB, performs the final two steps: a dehydrogenation and a hydroxylation, to yield the final **Pyranonigrin A** molecule.



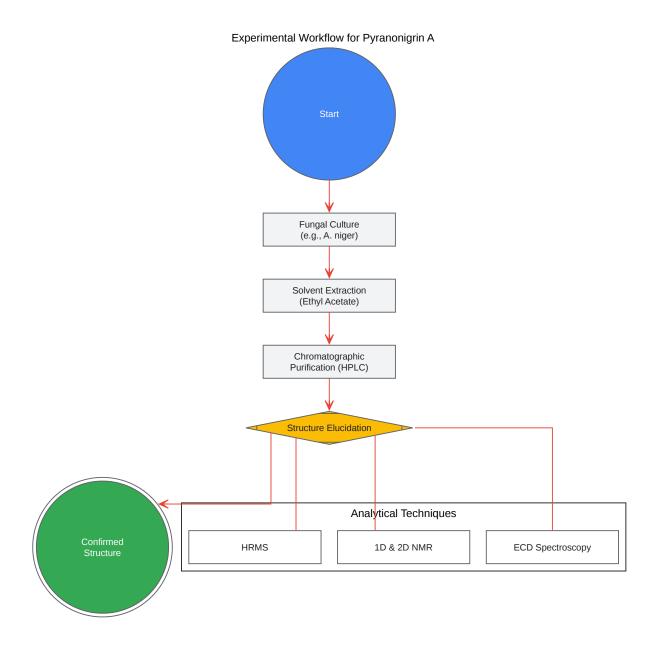
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Biosynthetic pathway of **Pyranonigrin A**.

#### **Experimental Workflow**

The logical flow for the isolation and structural confirmation of **Pyranonigrin A** from a fungal source is depicted below.





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Isolation and identification workflow.



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